molecular formula C8H10N2O2 B1434401 2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1601247-09-9

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No. B1434401
M. Wt: 166.18 g/mol
InChI Key: BVLKCLWYBASUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is functionally related to N-methylpyrazole .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • Studies have explored the synthesis of pyrazole derivatives through various chemical reactions, highlighting the versatility of these compounds in organic synthesis. For example, one study details the reactions of cyclopropane carboxylates with arylhydrazines, leading to the formation of pyrazole derivatives under the influence of a Brønsted acid, showcasing a method for synthesizing structurally diverse pyrazole compounds (Xue et al., 2016).

Structural and Computational Studies

  • Another aspect of research involves structural and computational analyses of pyrazole derivatives. For instance, a study performed quantum-chemical calculations to understand the formation mechanisms of specific pyrazole-3-carboxamide and -3-carboxylate derivatives, contributing to the knowledge of their chemical properties and potential applications (Yıldırım et al., 2005).

Potential Applications

  • The synthesis and characterization of pyrazole and cyclopropane derivatives often aim to explore their potential applications, including the development of new materials, pharmaceuticals, and agrochemicals. Research into the structural characteristics and reactivity of these compounds can lay the foundation for their use in various fields. For example, studies on the synthesis of heterocycles having a cyclopropyl substituent provide insights into the creation of novel molecules with potential applications in drug development and materials science (Pokhodylo et al., 2010).

properties

IUPAC Name

2-(2-methylpyrazol-3-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-7(2-3-9-10)5-4-6(5)8(11)12/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKCLWYBASUPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.